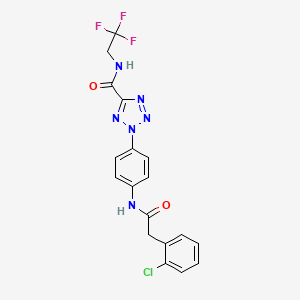

2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Descripción

This compound features a tetrazole core substituted with a 2-chlorophenylacetamido group at the para position of a phenyl ring and a trifluoroethyl carboxamide moiety. The tetrazole ring enhances metabolic stability and bioavailability, while the 2-chlorophenyl group contributes to lipophilicity and target binding affinity . The trifluoroethyl chain likely improves pharmacokinetic properties by reducing oxidative metabolism .

Propiedades

IUPAC Name |

2-[4-[[2-(2-chlorophenyl)acetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClF3N6O2/c19-14-4-2-1-3-11(14)9-15(29)24-12-5-7-13(8-6-12)28-26-16(25-27-28)17(30)23-10-18(20,21)22/h1-8H,9-10H2,(H,23,30)(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJMMVOGRKGPHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClF3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide , hereafter referred to as Compound X , is a novel tetrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of Compound X, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H19ClN6O3

- Molecular Weight : 414.85 g/mol

- IUPAC Name : 2-[4-[[2-(2-chlorophenyl)acetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide

Compound X exhibits a multifaceted mechanism of action primarily through the following pathways:

-

Inhibition of Enzymatic Activity :

- It has been shown to inhibit various enzymes involved in cellular signaling pathways, particularly those associated with cancer cell proliferation and survival.

-

Modulation of Gene Expression :

- Compound X interacts with transcription factors that regulate genes involved in apoptosis and cell cycle progression.

-

Anti-inflammatory Effects :

- The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.

Biological Activity Overview

The biological activities of Compound X can be categorized into several key areas:

Anticancer Activity

Research indicates that Compound X exhibits significant cytotoxic effects against various cancer cell lines. Notably:

- Breast Cancer : In vitro studies revealed an IC50 value of 27.3 µM against the T47D breast cancer cell line, indicating potent antiproliferative activity.

- Colon Cancer : It showed promising results against HCT-116 colon carcinoma cells with an IC50 value of 6.2 µM .

Antimicrobial Activity

Compound X has also been evaluated for its antimicrobial properties:

- In vitro assays demonstrated effectiveness against a range of bacterial strains, suggesting potential as an antibiotic agent.

Anti-inflammatory Activity

The compound's ability to reduce inflammation was assessed through various models:

- Dose-dependent inhibition of TNF-alpha and IL-6 production was observed in macrophage cultures treated with Compound X.

Case Studies and Research Findings

Several studies have focused on the biological activity of Compound X:

- Study on Anticancer Properties :

- Evaluation of Anti-inflammatory Effects :

-

Synergistic Effects with Other Drugs :

- Preliminary findings suggest that Compound X may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

Data Tables

Comparación Con Compuestos Similares

2-Chlorophenyl Group :

Trifluoroethyl Chain :

- Target Compound : The CF₃CH₂ group increases lipophilicity (clogP: 2.8) and reduces CYP3A4-mediated metabolism (t₁/₂: 6.7 h vs. 3.2 h for ethyl analogs) .

- Analog () : Propiconazole (trifluoro-free) has shorter half-life (t₁/₂: 1.5 h) but higher antifungal potency (EC₅₀: 0.3 µg/mL vs. 1.1 µg/mL for the target compound) .

Pharmacological Activity

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.